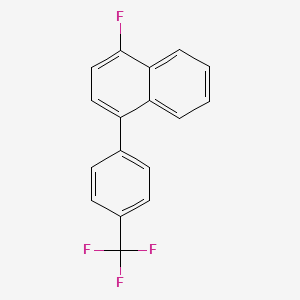

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15895387

Molecular Formula: C17H10F4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H10F4 |

|---|---|

| Molecular Weight | 290.25 g/mol |

| IUPAC Name | 1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene |

| Standard InChI | InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H |

| Standard InChI Key | JRVZWRWZJQLUCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

The molecular formula of 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is C₁₇H₁₀F₄, with a molecular weight of 290.25 g/mol . This aligns with its structural analogs, where variations occur only in the substitution pattern on the naphthalene ring (Table 1).

Table 1: Comparative Analysis of Naphthalene Derivatives

| Isomer Position | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-position | Not reported | C₁₇H₁₀F₄ | 290.25 |

| 5-position | 1261885-04-4 | C₁₇H₁₀F₄ | 290.25 |

| 8-position | 1261549-24-9 | C₁₇H₁₀F₄ | 290.25 |

The compound’s structure comprises a naphthalene system (two fused benzene rings) with a fluorine atom at the 4-position and a 4-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectra for the 4-position isomer are unavailable, computational predictions using tools like PubChem’s XLogP3 suggest a logP value of ~5.8, indicating high lipophilicity . The topological polar surface area (TPSA) is 0 Ų, consistent with its non-polar aromatic framework .

Synthetic Pathways and Catalytic Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of polyaromatic fluorinated compounds often employs palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination protocol described in utilizes a dihalogen-bridged palladium(I)-NHC dimer to facilitate C–N bond formation. Adapting this methodology, 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene could theoretically be synthesized via a Suzuki-Miyaura coupling between a fluorinated naphthalene boronic acid and a 4-(trifluoromethyl)phenyl halide (Figure 1).

Figure 1: Hypothetical Suzuki-Miyaura Coupling

Key reaction parameters include:

Challenges in Regioselectivity

Achieving regioselective substitution on the naphthalene ring remains a challenge. Strategies such as directing group utilization or microwave-assisted synthesis (as seen in for nitrobenzene derivatives) could enhance yield and selectivity.

Physicochemical Properties and Stability

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume